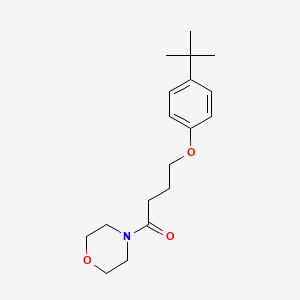
4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one” is a complex organic compound. It likely contains a morpholine ring (a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom), a butanone group (a four-carbon chain with a ketone functional group), and a tert-butyl phenoxy group (a phenol group with a tert-butyl substituent, attached to the rest of the molecule through an ether linkage) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the morpholine ring, the introduction of the ketone functional group, and the attachment of the tert-butyl phenoxy group. Unfortunately, without specific literature or research on this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the oxygen and nitrogen atoms, and the overall shape of the molecule would be influenced by the arrangement of these atoms and the attached groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the morpholine ring, the ketone group, and the tert-butyl phenoxy group could all influence how this compound reacts with other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. The presence of the morpholine ring, the ketone group, and the tert-butyl phenoxy group could all influence these properties .Scientific Research Applications
Organic Synthesis and Catalysis
The chemical structure of 4-(4-(Tert-butyl)phenoxy)-1-morpholinobutan-1-one suggests potential utility in organic synthesis and catalysis. Compounds with morpholine and tert-butyl groups have been explored for their roles in synthesizing novel organic compounds. For example, morpholine derivatives have been utilized in the novel synthesis of cis-3,5-disubstituted morpholine derivatives, indicating the potential of morpholine-containing compounds in facilitating complex organic transformations (D’hooghe et al., 2006).
Materials Science
In materials science, the presence of tert-butyl groups in compounds suggests applications in the development of materials with unique properties. For instance, research on polyimides containing tert-butyl side groups has shown that these materials exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, highlighting the impact of tert-butyl groups on the physical properties of polymers (Chern & Tsai, 2008).
Environmental Science
The tert-butyl group is also relevant in environmental science, especially in the study of endocrine-disrupting chemicals. For example, research on the biodegradation of 4-tert-octylphenol by specific yeast strains demonstrates the environmental persistence and potential toxic effects of tert-butyl-containing phenols. This research sheds light on the mechanisms of degradation and potential pathways for mitigating the environmental impact of such compounds (Rajendran et al., 2017).
Antioxidant and Anti-inflammatory Activities
Furthermore, the antioxidant and anti-inflammatory activities of sulfur-containing phenolic compounds with tert-butyl groups have been studied. These compounds show increased antioxidant activity with the number of tert-butyl groups, indicating their potential therapeutic applications (Zenkov et al., 2007).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis of its mechanism of action .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. It’s important to handle all chemicals with appropriate safety precautions, and to consult Material Safety Data Sheets (MSDS) or other safety resources for specific information .
Future Directions
properties
IUPAC Name |
4-(4-tert-butylphenoxy)-1-morpholin-4-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-18(2,3)15-6-8-16(9-7-15)22-12-4-5-17(20)19-10-13-21-14-11-19/h6-9H,4-5,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVUMVCXQPVGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

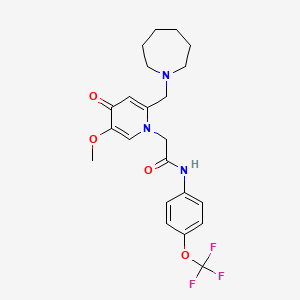
![N-(3,4-dimethoxyphenyl)-3-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2842203.png)
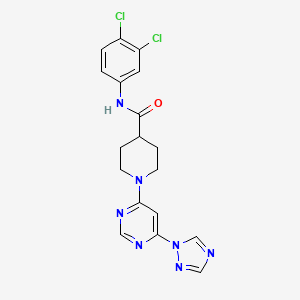
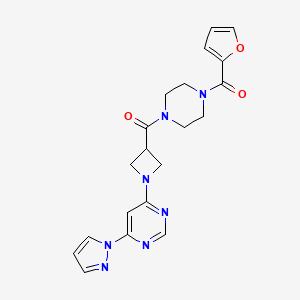
![[1-(Methoxymethyl)cyclopentyl]methanol](/img/structure/B2842209.png)

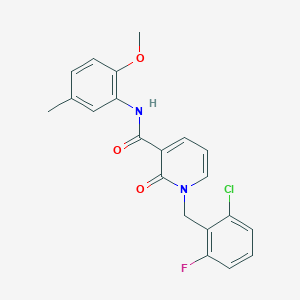
![Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2842214.png)

![4-(tert-butyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2842220.png)
![N'-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2842222.png)
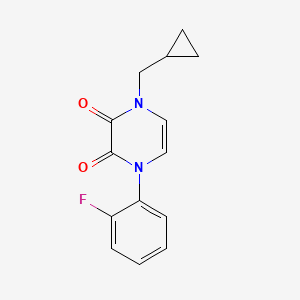
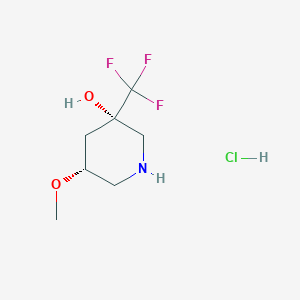
![[2-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B2842225.png)